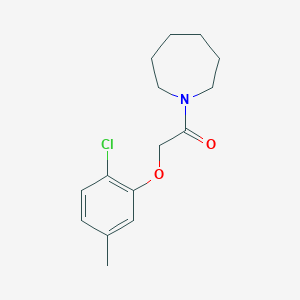![molecular formula C15H17N3O3S B4570351 2-methyl-3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4570351.png)
2-methyl-3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide
Übersicht
Beschreibung
2-methyl-3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide is a useful research compound. Its molecular formula is C15H17N3O3S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.09906259 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Water Purification and Desalination
The synthesis of polymers such as poly sulphonyl amino benzamide (PSAB) and its methylated form (mPSAB) has been explored for their use in water purification, especially in seawater desalination. These polymers were utilized to prepare polysulfone composite membranes by the Diffusion Induced Phase Separation (DIPS) method, showing significant potential in salt rejection and water flux, thus contributing to the development of more efficient desalination technologies (Padaki et al., 2012).
Electrophysiological Activity
A series of compounds including 4-[(methylsulfonyl)amino]benzamides and sulfonamides were synthesized and evaluated for their Class III antiarrhythmic activity. These compounds demonstrated potent Class III activity without affecting conduction, suggesting potential applications in cardiac arrhythmia treatment (Ellingboe et al., 1992).
Capillary Electrophoresis
The separation of imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, using nonaqueous capillary electrophoresis has been developed. This method highlights the utility of these compounds in improving the sensitivity and effectiveness of analytical techniques for quality control in pharmaceuticals (Ye et al., 2012).
Histone Deacetylase Inhibition
The compound MGCD0103, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, was designed and synthesized, selectively inhibiting HDACs 1-3 and 11. This compound has shown promise in blocking cancer cell proliferation and inducing apoptosis, making it a potential candidate for cancer therapy (Zhou et al., 2008).
Hedgehog Pathway Inhibition
The study of GDC-0449 (vismodegib), a small-molecule inhibitor of the Hedgehog signaling pathway, involved investigating its metabolic fate and disposition in rats and dogs. This research provides insight into the metabolism and potential therapeutic applications of benzamide derivatives in targeting the Hedgehog pathway, relevant in various cancers (Yue et al., 2011).
Eigenschaften
IUPAC Name |
3-(methanesulfonamido)-2-methyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-11-13(7-5-8-14(11)18-22(2,20)21)15(19)17-10-12-6-3-4-9-16-12/h3-9,18H,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNAEXVKWMJXNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(allyloxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4570278.png)

![2-cyano-N-mesityl-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4570286.png)
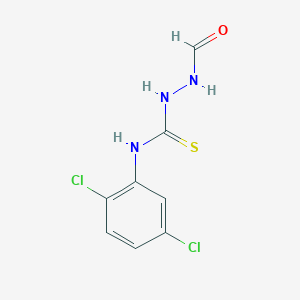
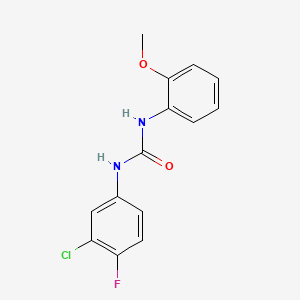
![1-CYCLOPROPYL-2-SULFANYL-7-(2-THIENYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B4570308.png)
![ethyl 4-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4570313.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4570321.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[4-methyl-5-[(4-methylphenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4570339.png)
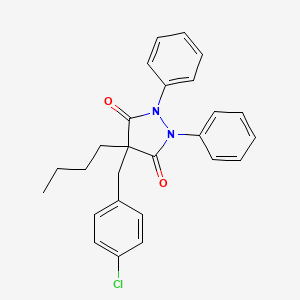
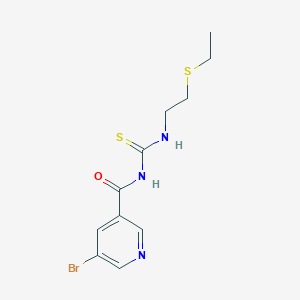
![3,5-dimethoxy-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4570375.png)
